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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B12429562 Get Quote

A Comparative Guide to the Structure-Activity Relationship of 17-Hydroxyisolathyrol Analogs

for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of

17-hydroxyisolathyrol analogs, focusing on their potential as modulators of multidrug

resistance, cytotoxic agents, anti-inflammatory compounds, and neuroprotective agents. The

information is compiled from recent studies and presented to facilitate comparison and guide

future research in the development of these promising natural product derivatives.

Structure-Activity Relationship Data
The biological activity of 17-hydroxyisolathyrol analogs is highly dependent on the nature and

position of substituents on the lathyrane core structure. The following tables summarize the

quantitative data from various studies, highlighting key structural modifications and their impact

on activity.

Multidrug Resistance (MDR) Reversal Activity
Lathyrane diterpenes have been extensively studied for their ability to reverse P-glycoprotein

(P-gp) mediated multidrug resistance in cancer cells. The following table showcases the MDR

reversal activity of various analogs, often compared to the known P-gp inhibitor Verapamil

(VRP).
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Compound Modification(s) Cell Line
Reversal
Fold/Activity

Reference

Euphorbia factor

L3 Analogues
MCF-7/ADR [1]

Compound 19 3,5-dibenzoyloxy MCF-7/ADR

4.8 times more

effective than

VRP

[1]

Compound 25

3-propionyloxy,

5-(1-

naphthylacetylox

y)

MCF-7/ADR

4.0 times more

effective than

VRP

[1]

Lathyrol

Derivatives

Two ester groups

at C-3 and C-5
MCF-7/ADR

Higher activity

than VRP
[2]

Compound 46

Two benzyl

groups at C-3

and C-5

MCF-7/ADR

4.8 times more

effective than

VRP

[2]

Compounds 47,

48, 49

Propionyl at C-3

and aromatic

group at C-5

MCF-7/ADR
Second highest

activity
[2]

Key SAR Insights for MDR Reversal:

Acylation at C-3 and C-5: The presence of ester groups, particularly aromatic esters, at the

C-3 and C-5 positions of the lathyrol core significantly enhances P-gp modulating activity.[1]

[2]

Hydrophobicity: Increased lipophilicity and the presence of aromatic rings contribute to

improved MDR reversal.[2] Hydrophobic interactions play a crucial role in the binding of

these analogs to the flexible cavity of P-gp.[1]

Substitution Pattern: The specific combination and position of acyl groups are critical for

optimal activity. For instance, a combination of a propionyl group at C-3 and an aromatic

group at C-5 leads to high potency.[2]
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Cytotoxic Activity
Several 17-hydroxyisolathyrol analogs and related lathyrane diterpenes have demonstrated

cytotoxic effects against various cancer cell lines.

Compound Cell Line(s) IC50/Activity Reference

Euphorbia factor L9

(80)

A549, MDA-MB231,

KB, MCF-7, KB-VIN

Strongest activity

against all tested cell

lines

[2]

Euphorbia factor L2

(77)

KB-VIN (MDR cell

line)
Selective activity [2]

Premyrsinane

Diterpenes 2 & 3
4T1 (breast cancer) Active [3]

Euphorbia factor L3

(1)
4T1 (breast cancer) Inactive [3]

Key SAR Insights for Cytotoxicity:

Structural Skeleton: The skeletal structure is a key determinant of cytotoxicity. For example,

premyrsinane-type diterpenes, derived from the lathyrane skeleton, exhibited cytotoxic

activity against the 4T1 breast cancer cell line, while their lathyrane precursor was inactive.

[3]

Substituents: The nature of substituents on the lathyrane ring system influences potency and

selectivity against different cancer cell lines.[2] For instance, the nicotinoyl group on C-7 in

Euphorbia factor L9 contributes to its strong activity.[2]

Anti-inflammatory and Neuroprotective Activities
Recent studies have explored the potential of lathyrane diterpenoids in modulating

inflammation and offering neuroprotection.
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Compound Biological Activity Key Findings Reference

Euphorbia factor L3

(EFL3)
Anti-inflammatory

Significantly inhibited

IL-1β production and

showed therapeutic

potential in a gout

model.

[4]

Lathyrane Derivative

17

Acetylcholinesterase

(AChE) Inhibition

Best AChE inhibition

with an IC50 value of

7.1 μM.

[5]

Premyrsinane

Diterpene 16a
Neuroprotection

Significant

neuroprotective effect

against H2O2-induced

injury in SH-SY5Y

cells.

[5]

Lathyrane

Compounds 9 & 10

Neural Progenitor Cell

(NPC) Proliferation

Increased the size of

neurospheres in a

dose-dependent

manner.

[6]

Key SAR Insights for Anti-inflammatory and Neuroprotective Activities:

Acyl Groups: For anti-inflammatory activity, the acyl group at the 15-C position appears to be

dispensable, while hydrophobic substituents at the 3-C position are potentially important.[4]

Skeletal Differences: Lathyrane diterpenes generally show better acetylcholinesterase

inhibitory activity, while premyrsinane analogs exhibit a better neuroprotection profile.[5]

PKC Activation: The ability of lathyrane-type diterpenes to promote the proliferation of neural

precursor cells is linked to their capacity to activate one or more protein kinase C (PKC)

isozymes.[6]

Experimental Protocols
Detailed methodologies for the key experiments are summarized below based on the available

literature.
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Multidrug Resistance (MDR) Reversal Assay
Cell Line: Human breast cancer multidrug-resistant cell line MCF-7/ADR, which

overexpresses P-glycoprotein (P-gp), is commonly used.[1] Human MDR1-gene transfected

mouse lymphoma cells are also utilized.[7]

Assay Principle: The assay evaluates the ability of the test compounds to increase the

intracellular accumulation of a fluorescent P-gp substrate, such as rhodamine-123, or to

enhance the cytotoxicity of a chemotherapy drug, like doxorubicin (Adriamycin), in MDR

cells.[1][7]

General Procedure:

MCF-7/ADR cells are seeded in 96-well plates.

Cells are pre-incubated with various concentrations of the 17-hydroxyisolathyrol analogs

or the positive control (e.g., Verapamil).

A P-gp substrate (e.g., doxorubicin) is added, and the cells are incubated for a specified

period.

Cell viability is assessed using methods like the MTT assay to determine the IC50 of the

chemotherapeutic agent in the presence and absence of the modulator.

The reversal fold is calculated as the ratio of the IC50 of the drug alone to the IC50 of the

drug in the presence of the modulator.

Cytotoxicity Assay
Cell Lines: A panel of human cancer cell lines is typically used, such as A549 (lung), MDA-

MB-231 (breast), KB (oral), MCF-7 (breast), and the multidrug-resistant line KB-VIN.[2] The

4T1 breast cancer cell line is also employed.[3]

Assay Principle: The assay measures the ability of the compounds to inhibit cell growth or

induce cell death.

General Procedure (MTT Assay):
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Cancer cells are seeded in 96-well plates and allowed to attach overnight.

The cells are treated with various concentrations of the 17-hydroxyisolathyrol analogs

for a defined period (e.g., 48 or 72 hours).

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to

each well and incubated to allow the formation of formazan crystals by metabolically active

cells.

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

calculated from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman's method, which measures the activity of AChE

by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic

acid) (DTNB) to produce a colored product.

General Procedure:

The reaction mixture contains buffer, DTNB, the test compound at various concentrations,

and the enzyme (AChE).

The mixture is pre-incubated.

The reaction is initiated by the addition of the substrate (acetylthiocholine iodide).

The change in absorbance is monitored spectrophotometrically over time.

The percentage of inhibition is calculated, and the IC50 value is determined.
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Experimental Workflow for SAR Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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